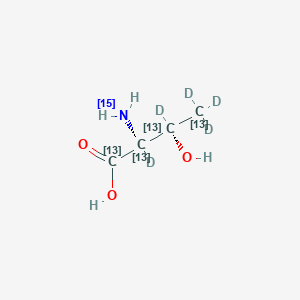![molecular formula C28H17N5S B12057532 2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile CAS No. 1393343-60-6](/img/structure/B12057532.png)
2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique donor-acceptor-donor (D-A-D) structure, which makes it highly valuable in photovoltaic applications such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile typically involves the cyanation of 4(7)-bromo-2,1,3-benzothiadiazoles. One effective method includes the reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents. The best yield is achieved by heating with zinc cyanide in NMP at 120°C in the presence of tetrakis(triphenylphosphine)palladium (0) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. The use of efficient catalysts and controlled reaction conditions are crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile undergoes various chemical reactions, including:
Cyanation: Introduction of a cyano group into the molecule.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Cyanation: Zinc cyanide, NMP, tetrakis(triphenylphosphine)palladium (0), 120°C.
Substitution: Various halogenated derivatives and appropriate nucleophiles.
Major Products
The major products formed from these reactions include cyano derivatives and substituted benzothiadiazoles, which are valuable intermediates for further chemical transformations .
Applications De Recherche Scientifique
2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile has numerous scientific research applications:
Photovoltaics: Used in dye-sensitized solar cells (DSSCs) due to its efficient light absorption and electron transfer properties.
Organic Light-Emitting Diodes (OLEDs): Employed as emitters for high-performance deep-red/near-infrared OLEDs.
Fluorescent Sensors: Utilized in push-pull fluorophores for turn-on fluorescence.
Electrocatalysis: Investigated for electrocatalytic hydrogen production.
Mécanisme D'action
The mechanism of action of 2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile involves its donor-acceptor-donor (D-A-D) structure. This configuration facilitates efficient electron transfer and light absorption, making it highly effective in photovoltaic and optoelectronic applications . The molecular targets and pathways involved include the interaction with light photons and subsequent electron excitation and transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile
- 2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)propanedinitrile
- 4,7-Bis(2-bromo-5-thienyl)-2,1,3-benzothiadiazole
Uniqueness
The uniqueness of this compound lies in its specific D-A-D structure, which provides superior electron transfer and light absorption properties compared to other similar compounds .
Propriétés
Numéro CAS |
1393343-60-6 |
|---|---|
Formule moléculaire |
C28H17N5S |
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
2-[[4-[4-(N-phenylanilino)phenyl]-2,1,3-benzothiadiazol-7-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C28H17N5S/c29-18-20(19-30)17-22-13-16-26(28-27(22)31-34-32-28)21-11-14-25(15-12-21)33(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-17H |
Clé InChI |
FWTUEQONZCDFRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C5=NSN=C45)C=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate](/img/structure/B12057544.png)

